molecular formula C10H19ClO B13539173 4-Butyl-4-(chloromethyl)tetrahydro-2h-pyran

4-Butyl-4-(chloromethyl)tetrahydro-2h-pyran

Cat. No.: B13539173
M. Wt: 190.71 g/mol
InChI Key: KGQWYRFCBWIEPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-4-(chloromethyl)tetrahydro-2H-pyran typically involves the reaction of butyl-substituted tetrahydropyran with chloromethylating agents. One common method is the chloromethylation of 4-butyl-tetrahydropyran using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction is carried out under reflux conditions, and the product is purified by distillation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and crystallization .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Butyl-4-(chloromethyl)tetrahydro-2H-pyran involves its ability to undergo various chemical reactions, such as substitution and oxidation, which allow it to interact with different molecular targets. The chloromethyl group is particularly reactive, enabling the compound to form covalent bonds with nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butyl-4-(chloromethyl)tetrahydro-2H-pyran is unique due to its specific combination of butyl and chloromethyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

4-butyl-4-(chloromethyl)oxane

InChI

InChI=1S/C10H19ClO/c1-2-3-4-10(9-11)5-7-12-8-6-10/h2-9H2,1H3

InChI Key

KGQWYRFCBWIEPW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCOCC1)CCl

Origin of Product

United States

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